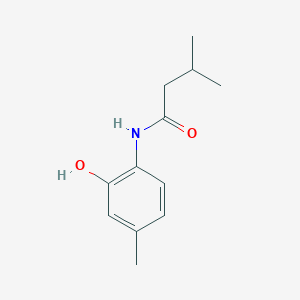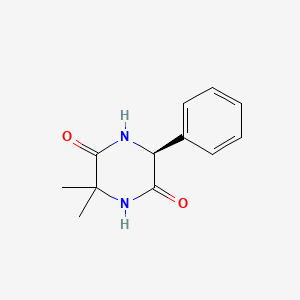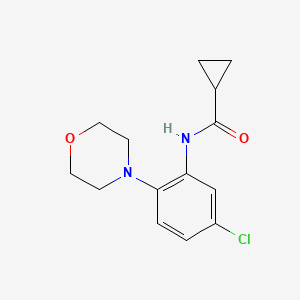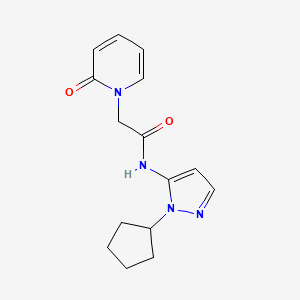
N-(2-hydroxy-4-methylphenyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-4-methylphenyl)-3-methylbutanamide, also known as HMB, is a naturally occurring substance that is produced in small amounts by the body during the metabolism of the essential amino acid leucine. HMB has been extensively studied for its potential role in enhancing muscle growth and improving athletic performance.
作用機序
The exact mechanism of action of N-(2-hydroxy-4-methylphenyl)-3-methylbutanamide is not fully understood, but it is thought to work by reducing muscle protein breakdown and promoting protein synthesis. This compound may also have anti-inflammatory properties, which could help to reduce muscle damage and inflammation following exercise.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase protein synthesis and decrease protein breakdown in muscle tissue, which could help to promote muscle growth and recovery. This compound may also have antioxidant and anti-inflammatory effects, which could help to reduce muscle damage and inflammation following exercise.
実験室実験の利点と制限
One advantage of using N-(2-hydroxy-4-methylphenyl)-3-methylbutanamide in lab experiments is that it is a naturally occurring substance that is produced by the body, which means that it is generally well-tolerated and has a low risk of side effects. However, one limitation of using this compound in lab experiments is that it can be difficult to isolate and purify, which can make it challenging to study its effects in a controlled manner.
将来の方向性
There are a number of potential future directions for research on N-(2-hydroxy-4-methylphenyl)-3-methylbutanamide. Some researchers are interested in exploring its potential benefits for individuals with muscle-wasting conditions, such as sarcopenia or cachexia. Others are interested in investigating its potential as a treatment for other conditions, such as Alzheimer's disease or diabetes. Additionally, there is ongoing research into the optimal dosages and timing of this compound supplementation for athletes and individuals looking to improve their muscle mass and strength.
合成法
N-(2-hydroxy-4-methylphenyl)-3-methylbutanamide can be synthesized from the amino acid leucine through a series of enzymatic reactions. The process involves the conversion of leucine to alpha-ketoisocaproate, which is then converted to this compound through the action of an enzyme called alpha-ketoisocaproate dioxygenase.
科学的研究の応用
N-(2-hydroxy-4-methylphenyl)-3-methylbutanamide has been the subject of numerous scientific studies, with a focus on its potential benefits for athletes and individuals looking to improve their muscle mass and strength. Some studies have suggested that this compound supplementation may help to reduce muscle damage and improve recovery following intense exercise.
特性
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8(2)6-12(15)13-10-5-4-9(3)7-11(10)14/h4-5,7-8,14H,6H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBNLFWNJPGAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide](/img/structure/B7646762.png)
![6-Ethyl-3-[(5-methyl-1,2-oxazol-3-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7646763.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-ethyl-N-(4-fluorophenyl)acetamide](/img/structure/B7646767.png)


![1-[2-(2,4-dimethylphenyl)ethyl]-3-[(2R)-2-hydroxypropyl]urea](/img/structure/B7646793.png)



![(2S)-2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B7646821.png)


![2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7646858.png)
